molecular formula C24H16BrN3O3 B2898485 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one CAS No. 1326887-99-3

4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one

Cat. No. B2898485
CAS RN: 1326887-99-3
M. Wt: 474.314
InChI Key: MFSICDPJBAWSEV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups including a bromophenyl group, an oxadiazole ring, a methoxyphenyl group, and an isoquinolinone ring . These functional groups could potentially confer a variety of chemical properties to the compound.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central isoquinolinone ring. The presence of the oxadiazole ring could potentially introduce some rigidity into the structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing bromine atom and the electron-donating methoxy group. The oxadiazole ring is also known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some oxadiazole derivatives have been studied for their antimicrobial and antitumor activities .

Future Directions

Future research could focus on exploring the potential applications of this compound, such as its possible antimicrobial or antitumor activities . Further studies could also investigate its synthesis and reactivity.

properties

IUPAC Name

4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16BrN3O3/c1-30-18-6-4-5-17(13-18)28-14-21(19-7-2-3-8-20(19)24(28)29)23-26-22(27-31-23)15-9-11-16(25)12-10-15/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSICDPJBAWSEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one

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